2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol (CPTMP) is a small molecule containing a cyclopropyl group and a trifluoromethyl group as substituents. CPTMP has been studied for its potential applications in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. Moreover, CPTMP has been found to have a wide range of biochemical and physiological effects, which makes it a promising target for further research.
Scientific Research Applications
Antifungal Activity
Fungal diseases pose significant threats to crop production worldwide. Researchers have synthesized novel pyrimidine derivatives containing an amide moiety, including our compound of interest. These derivatives were tested for their antifungal activity against several pathogens, such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Notably, compounds like 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited potent antifungal activity, surpassing the efficacy of the commonly used fungicide Pyrimethanil .
Agrochemical Intermediates
Pyrimidines play a crucial role in the synthesis of various agrochemicals. Our compound can serve as an intermediate in the production of active molecules used in agriculture. Researchers have explored its potential in this context, emphasizing its role in creating effective pesticides and herbicides .
Medicinal Chemistry
Pyrimidines are versatile building blocks in drug discovery. Our compound’s unique structure makes it an attractive candidate for designing new pharmaceutical agents. Researchers investigate its potential as a scaffold for antiviral, antibacterial, and antifungal drugs. By modifying specific functional groups, they aim to enhance its bioactivity .
Antiviral Research
While not directly studied for antiviral properties, pyrimidines in general have shown promise in combating viral infections. Researchers may explore our compound’s potential as an antiviral agent, especially considering its trifluoromethyl substitution pattern .
Material Science and Chemical Synthesis
Beyond biological applications, our compound finds relevance in material science. Its unique pyrimidine ring structure and trifluoromethyl group make it an interesting target for chemical synthesis. Scientists may use it as a precursor for creating novel materials or functionalized compounds .
Analytical Chemistry
Researchers in analytical chemistry might employ our compound as a reference standard or internal standard in mass spectrometry or chromatography. Its distinct properties allow for accurate quantification and identification in complex mixtures .
Mechanism of Action
Target of Action
The primary targets of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol are certain types of fungi, including Botryosphaeria dothidea , Phomopsis sp. , and Botrytis cinereal . These fungi are responsible for various plant diseases that can cause significant damage to crops.
Result of Action
The result of the compound’s action is the effective control of the targeted fungi. In preliminary biological tests, certain pyrimidinamine derivatives exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% . This suggests that 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol could have similar effects.
properties
IUPAC Name |
2-cyclopropyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(14)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBNGNDXBQUXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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